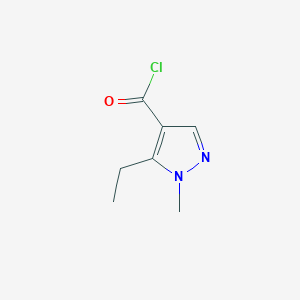![molecular formula C9H16F3N B2781181 [1-(Trifluoromethyl)cycloheptyl]methanamine CAS No. 1936210-56-8](/img/structure/B2781181.png)
[1-(Trifluoromethyl)cycloheptyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Trifluoromethyl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 1936210-56-8 . It has a molecular weight of 195.23 . The IUPAC name for this compound is (1-(trifluoromethyl)cycloheptyl)methanamine .
Molecular Structure Analysis
The Inchi Code for “[1-(Trifluoromethyl)cycloheptyl]methanamine” is 1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[1-(Trifluoromethyl)cycloheptyl]methanamine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Novel Synthesis and Properties of Derivatives
Researchers have explored the synthesis and properties of various derivatives, highlighting their potential in organic chemistry and materials science. For instance, the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrated their aromatic nature and potential in oxidation processes under specific conditions (Mitsumoto & Nitta, 2004). These findings suggest a promising avenue for developing new materials with unique electronic and optical properties.
Catalysis and Organic Transformations
The role of certain compounds in catalysis and organic transformations has been a significant area of interest. For example, efficient transfer hydrogenation reactions facilitated by quinazoline-based ruthenium complexes have been reported, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015). This research underscores the utility of such complexes in catalytic applications, offering a sustainable approach to hydrogenation processes.
Anticancer Activity and Molecular Sensing
Some derivatives have shown promising results in pharmacological applications, particularly in anticancer activity. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating potential as antidepressant drug candidates with robust antidepressant-like activity (Sniecikowska et al., 2019). Additionally, a luminescent metal-organic framework (MOF) based on specific ligands has been synthesized, showcasing unique sensing capabilities for methanol in ethanol solutions, indicating potential applications in chemical sensing and environmental monitoring (Jin et al., 2013).
Material Science and Electrochemistry
The electrochemical properties of amino-substituted triphenylamine derivatives have been studied, revealing insights into their stability and oxidation potentials. This research contributes to the development of materials for electronic devices, highlighting the versatility of such compounds in material science applications (Chiu et al., 2005).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . These statements indicate that the compound is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[1-(trifluoromethyl)cycloheptyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJUNGZYQTPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cycloheptyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

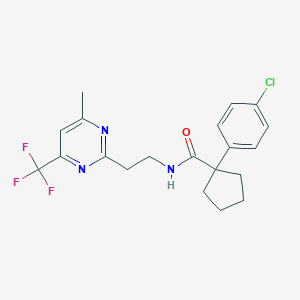
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781099.png)
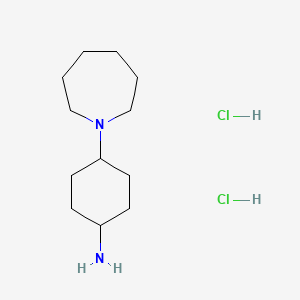
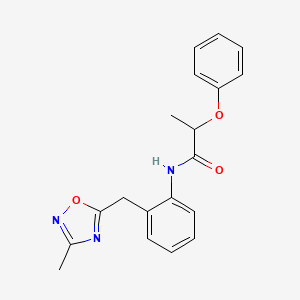
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
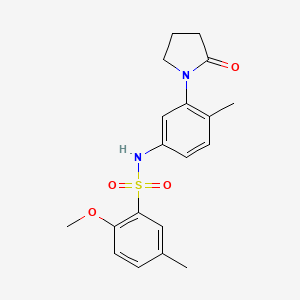
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
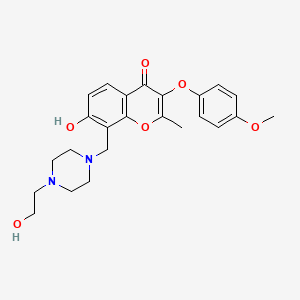
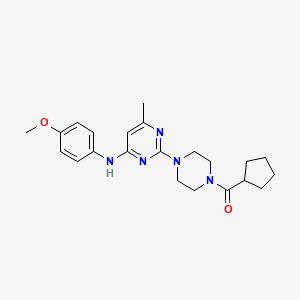
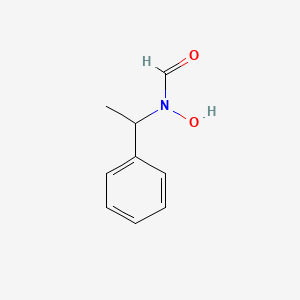
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
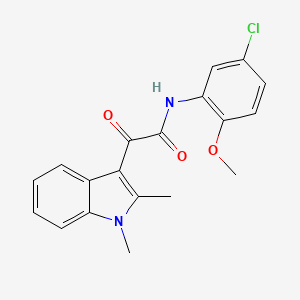
![3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2781117.png)
